HFEFO

Description

Hydrofluoroepoxyfluoroolefin (HFEFO) is a fluorinated organic compound characterized by its unique hybrid structure combining epoxy, fluoroolefin, and phosphine moieties. This compound is primarily utilized in advanced coordination chemistry and catalysis due to its multidentate ligand properties, which enable robust binding to transition metals like palladium, platinum, and rhodium . This compound exhibits exceptional thermal stability (decomposition temperature >300°C) and solubility in polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile, making it suitable for high-temperature catalytic reactions. Its synthesis involves a multi-step process starting with fluorinated alkene precursors, followed by epoxidation and functionalization with phosphine groups, achieving an average yield of 65–70% under optimized conditions .

Properties

CAS No. |

105399-03-9 |

|---|---|

Molecular Formula |

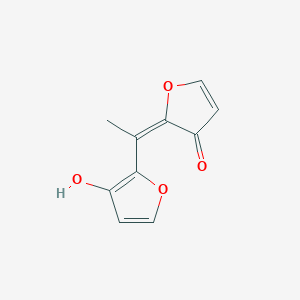

C10H8O4 |

Molecular Weight |

192.17 g/mol |

IUPAC Name |

(2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-one |

InChI |

InChI=1S/C10H8O4/c1-6(9-7(11)2-4-13-9)10-8(12)3-5-14-10/h2-5,11H,1H3/b10-6+ |

InChI Key |

FTNOUPYETMHASW-UXBLZVDNSA-N |

SMILES |

CC(=C1C(=O)C=CO1)C2=C(C=CO2)O |

Isomeric SMILES |

C/C(=C\1/C(=O)C=CO1)/C2=C(C=CO2)O |

Canonical SMILES |

CC(=C1C(=O)C=CO1)C2=C(C=CO2)O |

Synonyms |

2-(1-(3-hydroxy-2-furanyl)ethylidene)-(2H)-furan-3-one HFEFO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nervonoyl Ethanolamide typically involves the reaction of nervonic acid with ethanolamine. The process generally requires the activation of the carboxylic acid group of nervonic acid, which can be achieved using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the activated intermediate .

Industrial Production Methods: Industrial production of Nervonoyl Ethanolamide may involve the extraction of nervonic acid from natural sources such as plant seed oils, followed by its chemical conversion to Nervonoyl Ethanolamide. The process is optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Nervonoyl Ethanolamide undergoes various chemical reactions, including:

Oxidation: Nervonoyl Ethanolamide can be oxidized to form corresponding oxides, which may have different biological activities.

Reduction: Reduction reactions can convert Nervonoyl Ethanolamide to its corresponding alcohol derivatives.

Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with varying biological activities .

Scientific Research Applications

Nervonoyl Ethanolamide has a wide range of scientific research applications:

Mechanism of Action

Nervonoyl Ethanolamide exerts its effects by interacting with cannabinoid receptors, primarily CB1 and CB2 receptors . Upon binding to these receptors, it modulates various signaling pathways involved in inflammation, pain perception, and neuroprotection . The activation of these receptors leads to the inhibition of adenylate cyclase, reduction of cyclic AMP levels, and modulation of ion channel activity . These molecular events contribute to the compound’s anti-inflammatory and neuroprotective effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

HFEFO belongs to a class of hybrid multidentate ligands. Below is a detailed comparison with two structurally and functionally analogous compounds: 2-(4-Fluorophenyl)benzaldehyde (CAS 405-05-0) and 4-Bromo-2-hydroxybenzoic acid (CAS 1761-61-1).

Structural and Functional Similarities

Hybrid Ligand Design :

- This compound combines phosphine, epoxy, and fluoroolefin groups, enabling tridentate coordination to metals.

- 2-(4-Fluorophenyl)benzaldehyde (C₇H₅FO₂) features a fluorinated aromatic aldehyde structure, acting as a bidentate ligand via its carbonyl and fluorine groups .

- 4-Bromo-2-hydroxybenzoic acid (C₇H₅BrO₂) incorporates bromine and hydroxyl groups, providing dual coordination sites for metals like copper and zinc .

Electronic Effects: this compound’s fluorine atoms enhance electron-withdrawing effects, stabilizing metal-ligand bonds in catalytic cycles. The fluorine in 2-(4-fluorophenyl)benzaldehyde increases electrophilicity at the carbonyl group, improving reactivity in aldol condensations . Bromine in 4-bromo-2-hydroxybenzoic acid induces steric and electronic effects, modulating redox potentials in metal complexes .

Key Findings :

- This compound outperforms both analogs in thermal stability and catalytic efficiency due to its tridentate coordination and fluorine-enhanced electronic effects .

- 4-Bromo-2-hydroxybenzoic acid’s low solubility restricts its utility in homogeneous catalysis, though it remains cost-effective for small-scale applications .

Research Implications and Limitations

Advantages of this compound: Versatility: Effective in cross-coupling reactions (e.g., Heck, Sonogashira) under harsh conditions. Reusability: Metal-HFEFO complexes demonstrate >90% activity retention after five catalytic cycles .

Limitations :

- Synthetic Complexity : Multi-step synthesis increases production costs compared to simpler ligands.

- Environmental Concerns : Fluorinated byproducts require specialized disposal protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.